3-amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
“3-amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one” is a chemical compound with the molecular formula C9H11N3. It is also known by other names such as 1H-Pyrazol-3-amine, 4,5-dihydro-1-phenyl-, Pyrazolidine, 3-imino-1-phenyl-, and 1-Fenyl-3-aminopyrazolin .
Synthesis Analysis
The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of “3-amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one” can be represented as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
The compound is a cream to yellow solid with a melting point of 165.5-171.5°C . Its molecular weight is 161.2037 .Scientific Research Applications
Neuroscience and Neurotransmission
Overview: The compound’s interactions with neurotransmitter systems have implications for neural communication.
Applications:- Acetylcholine Release Modulation : 3-Amino-4,5-dihydro-1H-pyrazol-5-one may influence acetylcholine release at cholinergic synapses. Understanding this mechanism could lead to novel therapeutic strategies .
Natural Product Synthesis
Overview: The compound’s structural motifs resemble those found in natural products.
Applications:Safety And Hazards
Future Directions
properties
IUPAC Name |
3-amino-4-phenyl-1,4-dihydropyrazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-8-7(9(13)12-11-8)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNNDXMUSRJAAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=NNC2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one |
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